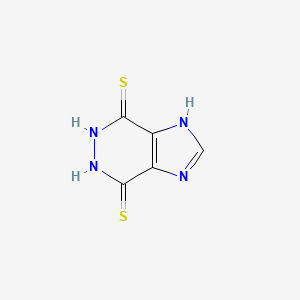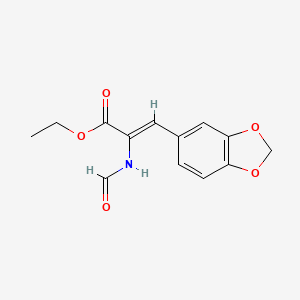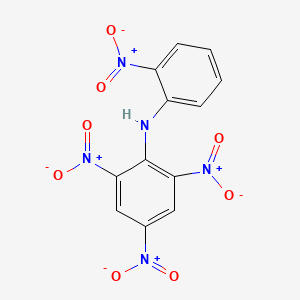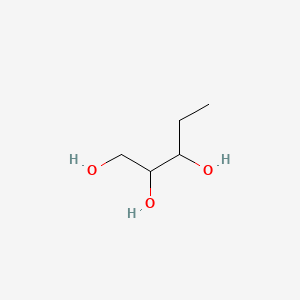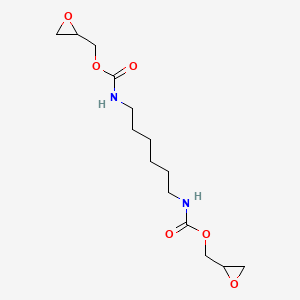
Bis(oxiranylmethyl)hexamethylenebiscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(oxiranylmethyl)hexamethylenebiscarbamate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol . It is known for its unique structure, which includes two oxiranylmethyl groups attached to a hexamethylenebiscarbamate backbone. This compound is often used in various industrial and research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(oxiranylmethyl)hexamethylenebiscarbamate typically involves the reaction of hexamethylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: Bis(oxiranylmethyl)hexamethylenebiscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Bis(oxiranylmethyl)hexamethylenebiscarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of Bis(oxiranylmethyl)hexamethylenebiscarbamate involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that can react with the oxiranylmethyl groups .
Comparación Con Compuestos Similares
- Bis(oxiranylmethyl)hexamethylenediamine
- Bis(oxiranylmethyl)hexamethylenediisocyanate
- Bis(oxiranylmethyl)hexamethylenedicarbamate
Comparison: Bis(oxiranylmethyl)hexamethylenebiscarbamate is unique due to its dual oxiranylmethyl groups, which provide it with distinct reactivity and versatility compared to similar compounds. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
63283-71-6 |
|---|---|
Fórmula molecular |
C14H24N2O6 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl N-[6-(oxiran-2-ylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H24N2O6/c17-13(21-9-11-7-19-11)15-5-3-1-2-4-6-16-14(18)22-10-12-8-20-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
Clave InChI |
AHLPHIITDSRGBX-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC(=O)NCCCCCCNC(=O)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



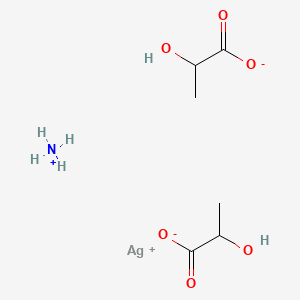


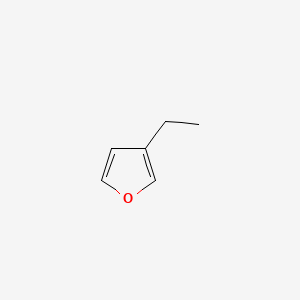


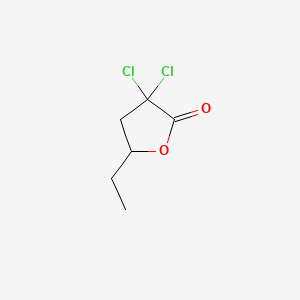

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
